1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- is a chemical compound with the molecular formula C11H18O4 and a molecular weight of 214.262. This compound is characterized by its spirocyclic structure, which includes a dioxaspiro ring system. The (S)- designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image.
Preparation Methods
The synthesis of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- typically involves several steps. One common method includes the formation of the spirocyclic ring system through the reaction of appropriate lactones with ethyl ester derivatives. The reaction conditions often require the use of catalysts such as sodium ethoxide or diethylzinc to facilitate the formation of the spiroketal structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into potential pharmaceutical applications includes its use as a scaffold for drug development, particularly in designing molecules with specific stereochemistry.
Industry: It is used in the production of polymers and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- can be compared to other spirocyclic compounds such as 1,6-dioxaspiro[4.4]nonane. While both compounds share a spirocyclic core, the presence of different functional groups and stereochemistry can lead to variations in their chemical reactivity and biological activity. The unique (S)-enantiomeric form of 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)- provides specific interactions that are not observed in its racemic or ®-enantiomeric counterparts .
Similar Compounds
- 1,6-Dioxaspiro[4.4]nonane
- 1,4-Dioxaspiro[4.4]nonane-6-acetic acid
- 1,4-Dioxaspiro[4.4]nonane-7-acetic acid, methyl ester
These compounds share structural similarities but differ in their functional groups and stereochemistry, leading to distinct properties and applications .
Properties
CAS No. |
189506-59-0 |
---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 2-[(8S)-1,4-dioxaspiro[4.4]nonan-8-yl]acetate |
InChI |
InChI=1S/C11H18O4/c1-2-13-10(12)7-9-3-4-11(8-9)14-5-6-15-11/h9H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
GDNHPGUWWYZTSB-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCC2(C1)OCCO2 |
Canonical SMILES |
CCOC(=O)CC1CCC2(C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.